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Compound of Interest

Compound Name: Losartan Potassium

Cat. No.: B193129

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the binding of losartan, a
selective angiotensin Il type 1 (AT1) receptor antagonist, to its target receptor. The protocols
outlined below cover established techniques, including radioligand binding assays,
fluorescence-based assays, and surface plasmon resonance.

Introduction

Losartan is a potent, orally active antihypertensive agent that exerts its therapeutic effect by
selectively blocking the binding of angiotensin Il to the AT1 receptor.[1][2] This blockade inhibits
the vasoconstrictive and aldosterone-secreting effects of angiotensin Il, leading to a reduction
in blood pressure.[1][3] The primary active metabolite of losartan, EXP3174, is 10-40 times
more potent in blocking the AT1 receptor and contributes significantly to the overall therapeutic
effect.[2] Accurate assessment of the binding affinity and kinetics of losartan and its metabolites
to the AT1 receptor is crucial for understanding its mechanism of action and for the
development of new and improved angiotensin receptor blockers (ARBS).

This document provides detailed protocols for key in vitro techniques used to characterize the
interaction between losartan and the AT1 receptor.
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The following table summarizes the quantitative binding data for losartan and its active

metabolite, EXP3174, to the AT1 receptor, as determined by various assay techniques.

Species/Sy
Compound Assay Type Parameter Value t Reference
stem
o Human AT1
Radioligand ]
Losartan o pKi 7.17 £ 0.07 Receptor
Binding
(COS-7 cells)
Radioligand
Losartan o Kd 10.6 nM
Binding
Radioligand Dissociation ) Human AT1
Losartan o ) 67 min
Binding Half-life Receptor
Losartan In vitro Assay  IC50 16.4 nM AT1 Receptor
Radioligand
EXP3174 o Kd 4.7 nM
Binding
Radioligand Dissociation ) Human AT1
EXP3174 o ) 81 min
Binding Half-life Receptor
EXP3174 In vitro Assay  IC50 37 nM AT1 Receptor

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the AT1 receptor signaling pathway and the general

experimental workflows for the described binding assays.
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Caption: AT1 Receptor Signaling Pathway.
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Caption: Radioligand Binding Assay Workflow.
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Caption: FRET-based Binding Assay Workflow.

Experimental Protocols
Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying the interaction between a ligand
and a receptor. These assays utilize a radioactively labeled ligand to measure its binding to the

target receptor.

This protocol determines the equilibrium dissociation constant (Kd) of a radioligand and the

maximum number of binding sites (Bmax).
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Materials:

e Cells: COS-7 cells transiently or stably expressing the human AT1 receptor.
o Radioligand: [3H]-Angiotensin Il.

o Unlabeled Ligand for Non-specific Binding: Angiotensin Il (10 puM).

» Buffers:

o Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine
serum, 100 U/ml penicillin, and 100 pg/ml streptomycin.

o Membrane Preparation Buffer: Sucrose solution (0.25 M) containing EDTA (0.5 M), PMSF
(50 mg/ml), and aprotinin (2 mg/ml).

o Binding Assay Buffer: 50 mM Tris-HCI, 5 mM MgClz, 0.1 mM EDTA, pH 7.4.
e Equipment:

o Cell culture incubator

[e]

Homogenizer (e.g., Polytron)

o

Centrifuge and ultracentrifuge

[¢]

96-well plates

[¢]

Vacuum filtration apparatus with GF/C filters
o Scintillation counter
Procedure:
e Cell Culture and Membrane Preparation:
1. Culture COS-7 cells expressing the AT1 receptor to confluence.

2. Harvest cells and wash with ice-cold PBS.
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3. Resuspend cells in membrane preparation buffer and disrupt using a homogenizer.

4. Centrifuge the homogenate at 1,260 x g for 5 minutes at 4°C to remove nuclei and cellular
debris.

5. Ultracentrifuge the supernatant at 30,000 x g for 20 minutes at 4°C to pellet the
membranes.

6. Resuspend the membrane pellet in binding assay buffer.

7. Determine the protein concentration of the membrane preparation (e.g., using a BCA
assay).

Saturation Binding Assay:
1. In a 96-well plate, set up triplicate wells for total binding and non-specific binding.
2. Add increasing concentrations of [3H]-Angiotensin Il (e.g., 0.2 - 20 nM) to the wells.

3. For non-specific binding wells, add a high concentration of unlabeled Angiotensin 1l (10
uM).

4. Add the membrane preparation (e.g., 10 ug of protein) to each well.
5. Bring the final volume in each well to 250 pL with binding assay buffer.
6. Incubate the plate at 30°C for 60 minutes with gentle agitation.

7. Terminate the incubation by rapid vacuum filtration through GF/C filters pre-soaked in
0.3% polyethyleneimine.

8. Wash the filters four times with ice-cold wash buffer.
9. Dry the filters and measure the radioactivity using a scintillation counter.
Data Analysis:

1. Subtract the non-specific binding counts from the total binding counts to obtain specific
binding.
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2. Plot specific binding (fmol/mg protein) against the concentration of the radioligand.
3. Analyze the data using non-linear regression to determine the Kd and Bmax values.

This protocol determines the affinity (Ki) of an unlabeled compound (losartan) by measuring its
ability to compete with a fixed concentration of a radioligand for binding to the receptor.

Materials:

o Same as for the saturation binding assay, with the addition of:
e Unlabeled Competitor: Losartan.

Procedure:

 Membrane Preparation: Prepare cell membranes as described in the saturation binding
assay protocol.

o Competition Binding Assay:
1. In a 96-well plate, set up triplicate wells.
2. Add a fixed concentration of [2H]-Angiotensin Il (at or below its Kd, e.g., 250 pM).
3. Add increasing concentrations of losartan to the wells.
4. Add the membrane preparation (e.g., 10 ug of protein) to each well.
5. Bring the final volume in each well to 125 pL with binding assay buffer.
6. Incubate the plate at 25°C for 60 minutes.

7. Terminate the incubation and measure radioactivity as described in the saturation binding
assay.

e Data Analysis:

1. Plot the percentage of specific binding against the log concentration of losartan.
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2. Use non-linear regression to determine the IC50 value (the concentration of losartan that
inhibits 50% of the specific binding of the radioligand).

3. Calculate the Ki value using the Cheng-Prusoff equation: Ki = 1C50 / (1 + ([L]/Kd)), where
[L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescence-Based Assays

Fluorescence-based assays offer a non-radioactive alternative for studying ligand-receptor
interactions. Techniques like Fluorescence Resonance Energy Transfer (FRET) are particularly

useful.

TR-FRET assays measure the energy transfer between a donor and an acceptor fluorophore
when they are in close proximity, which occurs when a fluorescently labeled ligand binds to a
fluorescently tagged receptor.

Materials:

o Cells: HEK293 cells stably expressing AT1 receptor tagged with a FRET donor (e.g.,
Europium cryptate).

o Fluorescent Ligand (Acceptor): Angiotensin Il labeled with a suitable FRET acceptor (e.qg.,
d2).

e Unlabeled Competitor: Losartan.
o Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
e Equipment:
o Cell culture incubator
o TR-FRET-compatible plate reader
Procedure:

o Cell Preparation:
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1. Culture the AT1R-expressing HEK293 cells to the desired confluency.

2. Harvest the cells and resuspend them in assay buffer to the desired cell density.

e TR-FRET Assay:
1. In a low-volume 384-well plate, add increasing concentrations of losartan.
2. Add the fluorescently labeled Angiotensin Il to all wells at a concentration close to its Kd.
3. Add the cell suspension to each well.
4. Incubate the plate at room temperature for 1-2 hours, protected from light.

5. Measure the TR-FRET signal using a plate reader with appropriate excitation and
emission wavelengths for the donor and acceptor fluorophores.

e Data Analysis:
1. Calculate the ratio of the acceptor and donor emission signals.
2. Plot the emission ratio against the log concentration of losartan.

3. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between
a ligand and an analyte.

This protocol outlines the general steps for assessing the binding of losartan to the AT1
receptor using SPR.

Materials:
e Ligand: Purified AT1 receptor.

e Analyte: Losartan.
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e SPR Instrument: (e.g., Biacore).
e Sensor Chip: CM5 sensor chip.

o Immobilization Buffers: 10 mM sodium acetate buffers at various pH values (e.g., 4.0, 4.5,
5.0).

e Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NacCl, 3 mM EDTA, 0.05%
v/v Surfactant P20).

e Regeneration Solution: A solution to dissociate the analyte from the ligand (e.qg., low pH
glycine).

Procedure:
e Ligand Immobilization:
1. Activate the CM5 sensor chip surface using a mixture of EDC and NHS.

2. Immobilize the purified AT1 receptor onto the sensor chip surface via amine coupling.
Optimize the immobilization pH to achieve the desired level of immobilized ligand.

e Binding Analysis:
1. Equilibrate the sensor surface with running buffer.

2. Inject a series of concentrations of losartan over the sensor surface and a reference
surface (without immobilized receptor).

3. Monitor the change in the SPR signal (response units, RU) in real-time.

4. After each injection, regenerate the sensor surface using the regeneration solution to
remove the bound losartan.

o Data Analysis:

1. Subtract the reference surface signal from the active surface signal to obtain the specific
binding sensorgram.
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2. Analyze the sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to
determine the association rate constant (ka), dissociation rate constant (kd), and the
equilibrium dissociation constant (KD = kd/ka).

Conclusion

The techniques described in these application notes provide robust and reliable methods for
characterizing the binding of losartan to the AT1 receptor. The choice of assay will depend on
the specific research question, available equipment, and desired throughput. Radioligand
binding assays remain a gold standard for affinity determination, while fluorescence-based
assays and SPR offer valuable alternatives with distinct advantages, such as being non-
radioactive and providing real-time kinetic data, respectively. Careful execution of these
protocols will yield high-quality data essential for advancing our understanding of AT1 receptor
pharmacology and for the development of novel therapeutics.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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